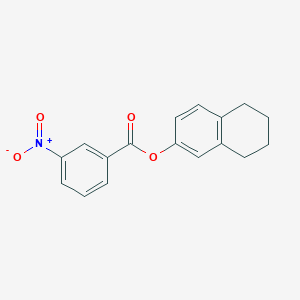
5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TH-nitrobenzoate and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of TH-nitrobenzoate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in various cognitive processes. By inhibiting this enzyme, TH-nitrobenzoate can increase the levels of acetylcholine in the brain, leading to various effects on cognitive function.
Biochemical and Physiological Effects:
TH-nitrobenzoate has been found to have various biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has also been found to have antioxidant properties. TH-nitrobenzoate has been shown to reduce oxidative stress in cells, which can have various implications for health and disease.
Avantages Et Limitations Des Expériences En Laboratoire
TH-nitrobenzoate has various advantages and limitations for lab experiments. One of the primary advantages of this compound is its potential applications in neuroscience research. TH-nitrobenzoate can be used to study the effects of acetylcholine on cognitive function and can also be used to develop new treatments for cognitive disorders. However, one of the limitations of this compound is its potential toxicity. TH-nitrobenzoate has been found to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving TH-nitrobenzoate. One area of research could focus on the development of new treatments for cognitive disorders. TH-nitrobenzoate has been found to have potential applications in the treatment of Alzheimer's disease and other cognitive disorders, and further research in this area could lead to the development of new treatments. Another area of research could focus on the development of new methods for synthesizing TH-nitrobenzoate. Improving the synthesis method could lead to more efficient and cost-effective production of this compound, making it more accessible for research purposes. Additionally, further research could focus on the potential applications of TH-nitrobenzoate in other fields, such as medicine and agriculture.
Méthodes De Synthèse
The synthesis of 5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate involves the reaction of 3-nitrobenzoic acid with 1,2,3,4-tetrahydro-2-naphthol in the presence of a catalyst. The reaction takes place under specific conditions and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TH-nitrobenzoate has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of this compound is in the field of neuroscience. TH-nitrobenzoate has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have various effects on cognitive function.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(14-6-3-7-15(10-14)18(20)21)22-16-9-8-12-4-1-2-5-13(12)11-16/h3,6-11H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGACSLRFGKPVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)